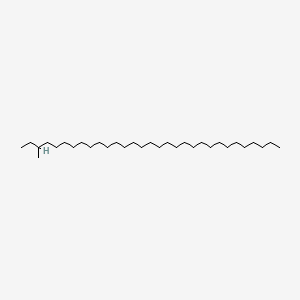
Sodium Malonaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonaldehyde is a dialdehyde that is propane substituted by two oxo groups at the terminal carbon atoms respectively. A biomarker of oxidative damage to lipids caused by smoking, it exists in vivo mainly in the enol form. It has a role as a biomarker.
Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992)
Malondialdehyde is an organic compound with the formula CH2(CHO)2, and a byproduct of lipid metabolism in the body. Malondialdehyde, a highly reactive compound, is one of the many reactive electrophile species that cause toxic stress in cells and form covalent protein adducts, called advanced lipoxidation end products (ALE). This compound also forms mutagenic DNA adducts when it reacts with deoxyadenosine and deoxyguanosine in DNA. Malondialdehyde is also found in many foods and is present in high levels in rancid foods.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Sodium malonaldehyde plays a role in the synthesis of pure malonaldehyde. It is obtained through acidic hydrolysis of 1,1,3,3-tetramethoxypropane, followed by a reaction with gaseous hydrochloric acid (Trivella, Coussan, & Chiavassa, 2008).
Analysis in Food Chemistry
- This compound, as malonaldehyde, is measured in food chemistry for assessing lipid oxidation using the TBARS assay. This assay's accuracy can be affected by substances like sodium caseinate (Caprioli, O’Sullivan, & Monahan, 2011).
Medical Applications
- In medical research, this compound levels are measured in the lens of patients with complicated cataracts. The study found that preoperative treatment with diclofenac sodium eye drops significantly reduced malonaldehyde levels (Widowati, 2015).
Chemical Synthesis
- This compound derivatives have been synthesized for potential applications in various fields. These derivatives are obtained via a specific synthetic route involving heteroarylacetic acids and aqueous sodium carbonate (Mehranpour, Hashemnia, & Azamifar, 2013).
Food Preservation and Shelf Life
- In food science, this compound content is used as an indicator of lipid oxidation, which is relevant in studies on the shelf life of foods. For instance, sodium lactate's effectiveness in inhibiting malonaldehyde formation in poultry sausage was investigated (Cegielska-Radziejewska & Pikul, 2004).
Use in Sodium-Ion Batteries
- While not directly related to this compound, research on sodium-ion batteries highlights the significance of sodium in advanced energy materials and technologies (Delmas, 2018).
MRI Applications
- Sodium MRI, a biomedical application, indirectly involves the understanding of sodium behavior in biological tissues. This advanced imaging technique provides insights into cell integrity and function (Madelin & Regatte, 2013).
Propiedades
Número CAS |
24382-04-5 |
|---|---|
Fórmula molecular |
C3H3NaO2 |
Peso molecular |
94.04 g/mol |
Nombre IUPAC |
sodium;(E)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H4O2.Na/c4-2-1-3-5;/h1-4H;/q;+1/p-1/b2-1+; |
Clave InChI |
MRDWCSQUHSGBGQ-TYYBGVCCSA-M |
SMILES isomérico |
C(=C/[O-])\C=O.[Na+] |
SMILES |
[CH-](C=O)C=O.[Na+] |
SMILES canónico |
C(=C[O-])C=O.[Na+] |
Color/Form |
Solid (needles) |
melting_point |
232 °F (decomposes) (NTP, 1992) 72.0 °C 72°C 72 °C 161°F |
| 542-78-9 | |
Descripción física |
Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992) Solid NEEDLES. Solid (needles). |
Solubilidad |
greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |
Sinónimos |
Malonaldehyde Malondialdehyde Malondialdehyde, Sodium Malonylaldehyde Malonyldialdehyde Propanedial Sodium Malondialdehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



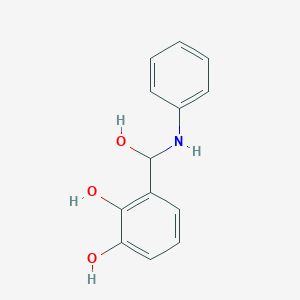
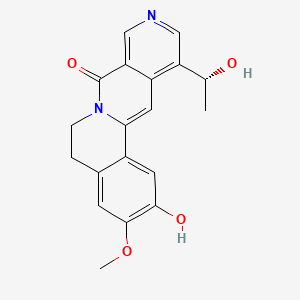

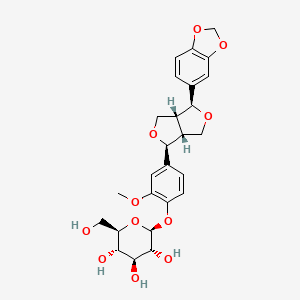

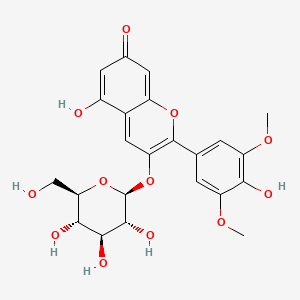
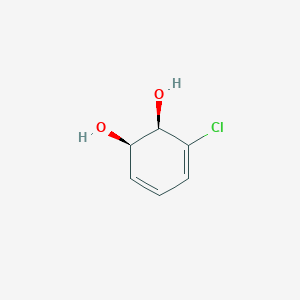

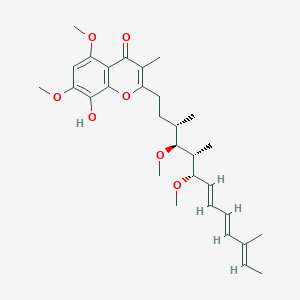


![Acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester](/img/structure/B1196355.png)
